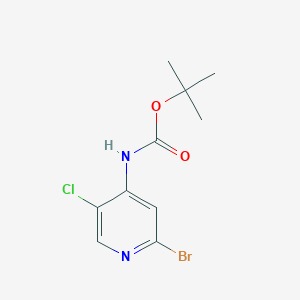
Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-(2-bromo-5-chloro-4-pyridinyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C10H12BrClN2O2 and a molecular weight of 307.57 g/mol . This compound is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, and a carbamate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-(2-bromo-5-chloro-4-pyridinyl)-, 1,1-dimethylethyl ester typically involves the reaction of 2-bromo-5-chloro-4-pyridineamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-(2-bromo-5-chloro-4-pyridinyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Hydrolysis: The major product is the corresponding carbamic acid.
Scientific Research Applications
Carbamic acid, N-(2-bromo-5-chloro-4-pyridinyl)-, 1,1-dimethylethyl ester is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Carbamic acid, N-(2-bromo-5-chloro-4-pyridinyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can form halogen bonds with target molecules, while the carbamate ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-(2-chloro-5-bromo-4-pyridinyl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-(2-bromo-4-chloro-5-pyridinyl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-(2-bromo-5-chloro-3-pyridinyl)-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-(2-bromo-5-chloro-4-pyridinyl)-, 1,1-dimethylethyl ester is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique substitution pattern can influence the compound’s reactivity and interaction with molecular targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H12BrClN2O2 |
|---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-5-chloropyridin-4-yl)carbamate |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
WASMCRBPJNBVLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


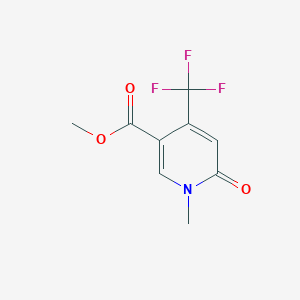
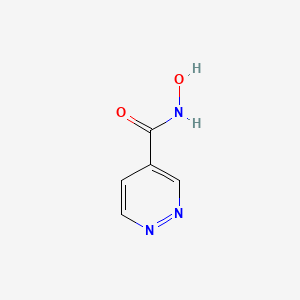
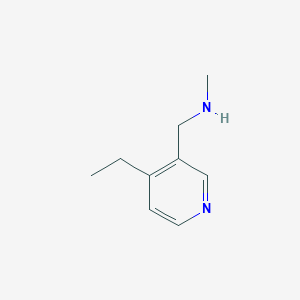


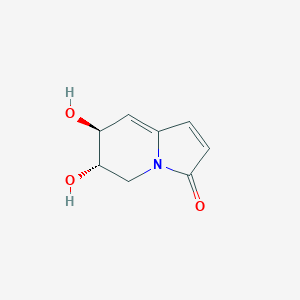
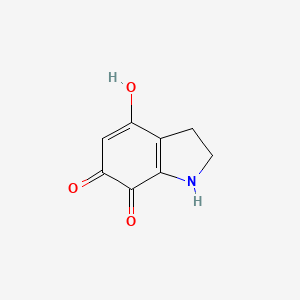
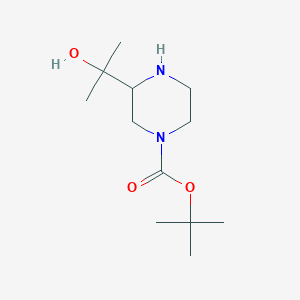


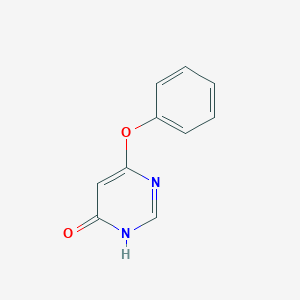
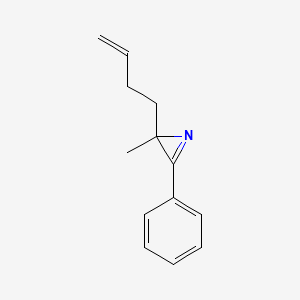
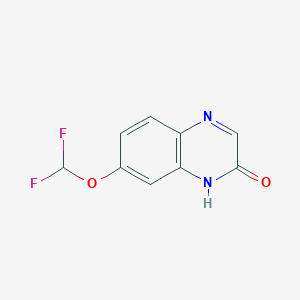
![7-Hydrazinyl[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13111044.png)
